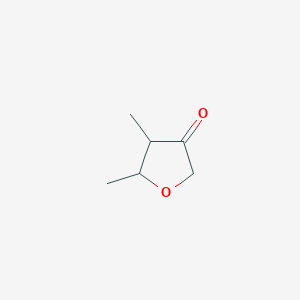
4,5-dihydro-2-methyl-3(2H)-furanone
Übersicht
Beschreibung
“4,5-dihydro-2-methyl-3(2H)-furanone” is a chemical compound with the molecular formula C5H8O2 . It is also known by other names such as "2-Methyltetrahydro-3-furanon" .
Molecular Structure Analysis
The molecular structure of “4,5-dihydro-2-methyl-3(2H)-furanone” consists of 5 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . The InChI string of the compound isInChI=1S/C5H8O2/c1-4-5(6)2-3-7-4/h4H,2-3H2,1H3 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
4,5-Dihydro-2-methyl-3(2H)-furanone, a type of furanone, has been synthesized and characterized in various studies. For instance, You (1999) demonstrated the synthesis of a related compound, 5 methyl 3 ethyl 4,5 dihydro 2 (3H) furanone, using butyric acid and other reagents, and characterized it using techniques like IR, 13 CNMR, and GC/MS (You, 1999).
Chemical Reactions
Furanones, including 4,5-dihydro-2-methyl-3(2H)-furanone, are involved in various chemical reactions. Busqué et al. (2004) studied the conjugate addition reactions of thionucleophiles to 2(5H)-furanones, revealing important aspects of their chemical behavior (Busqué et al., 2004).
Applications in Food Industry
One significant application of furanones is in the food industry. Slaughter (1999, 2007) discussed the formation and function of furanones, including 4,5-dihydro-2-methyl-3(2H)-furanone, in various foodstuffs. They are key flavor compounds in cooked foods, resulting mainly from Maillard reactions during heating. These compounds also contribute to the flavor of fruits like strawberries, raspberries, pineapples, and tomatoes (Slaughter, 1999, 2007).
Scientific Research Applications of 4,5-Dihydro-2-methyl-3(2H)-furanone
Synthesis and Characterization
Synthesis Approaches : Furanones, including 4,5-dihydro-2-methyl-3(2H)-furanone, are synthesized through various chemical reactions. For example, the synthesis of 5 methyl 3 ethyl 4, 5 dihydro 2 (3H) furanone, a related compound, involves the reaction of butyric acid with specific reagents and its characterization through IR, 13 CNMR, and GC/MS techniques (You, 1999).
Regiocontrolled Formation : Research by Saimoto, Hiyama, and Nozaki (1983) highlights methods for selective hydration of 2-butyne-1,4-diols to yield 4,5-dihydro-3(2H)-furanone derivatives, useful in synthesizing naturally occurring furanones like bullatenone and geiparvarin (Saimoto, Hiyama & Nozaki, 1983).
Applications in Flavor and Fragrance
Flavor Compounds in Food : Furanones, including 4,5-dihydro-2-methyl-3(2H)-furanone, are vital flavor compounds in cooked foodstuffs, formed mainly through Maillard reactions. They contribute to the flavor of strawberries, raspberries, pineapples, and tomatoes, with their biosynthesis route still under investigation (Slaughter, 1999, 2007).
Aroma Chemicals in Fruits : Research by Schwab (2013) emphasizes the significance of furanones, specifically 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, furaneol®) and its methyl ether, as key flavor compounds in many fruits. These compounds are synthesized enzymatically in fruits and are also a product of the Maillard reaction (Schwab, 2013).
Chemical Reactivity and Biological Activity
- Conjugate Addition Reactions : Busqué et al. (2004) explored the conjugate addition reactions of thionucleophiles to 2(5H)-furanones, leading to the formation of new 4-thio-4,5-dihydro-2(3H)-furanones. These reactions demonstrate the chemical reactivity and potential applications of furanones in various synthetic processes (Busqué et al., 2004).
- Nitrile Oxide Cycloaddition Approach : Tabrizi et al. (1991) utilized a nitrile oxide cycloaddition strategy for synthesizing 4,5-dihydro-3(2H)-furanone and 3(2H)-furanone ring systems, highlighting a method for forming critical carbon-carbon bonds. This approach was applied to the formal synthesis of ascofuranone and geiparvarin, indicating the synthetic utility of furanones (Tabrizi et al., 1991).
Eigenschaften
IUPAC Name |
4,5-dimethyloxolan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-5(2)8-3-6(4)7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIVDUBNFATCAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423902 | |
| Record name | 4,5-dihydro-2-methyl-3(2H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dihydro-2-methyl-3(2H)-furanone | |
CAS RN |
90238-77-0 | |
| Record name | 4,5-dihydro-2-methyl-3(2H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



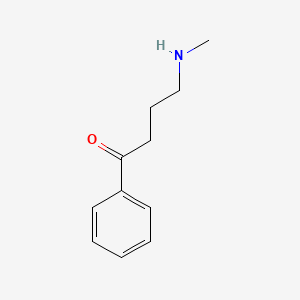
![4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B1661302.png)

![Benzothiazolium, 3-[(4-chlorophenyl)methyl]-6-methyl-, bromide](/img/structure/B1661306.png)
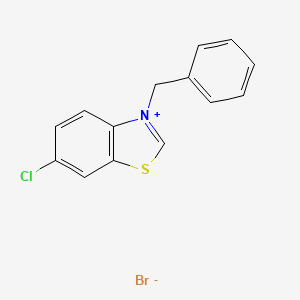
![Benzothiazolium, 3-[(3-bromophenyl)methyl]-6-chloro-, bromide](/img/structure/B1661310.png)

![Benzene, hexakis[(pentafluorophenyl)thio]-](/img/structure/B1661313.png)
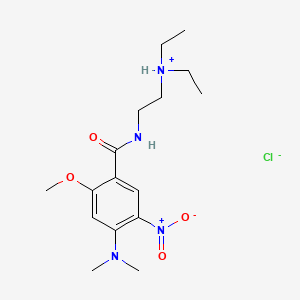
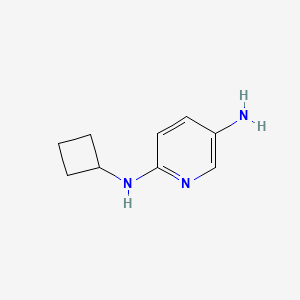
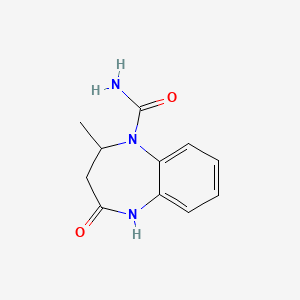

![(3S,8R,9S,10R,13S,14S)-3-chloro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1661321.png)
